molecular formula C16H18N2O2 B2653614 1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2308270-26-8

1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2653614
CAS No.: 2308270-26-8
M. Wt: 270.332
InChI Key: VLEHVJNFNGTKHN-UHFFFAOYSA-N
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Description

1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that features a unique structure combining an indole moiety with a morpholine ring and a propenone group

Preparation Methods

The synthesis of 1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole and morpholine derivatives.

    Formation of the Indole-Morpholine Intermediate: The indole derivative is reacted with a suitable alkylating agent to introduce the morpholine ring. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Introduction of the Propenone Group: The intermediate is then subjected to a Claisen-Schmidt condensation reaction with an appropriate aldehyde to form the propenone group. This reaction is typically carried out in the presence of a base such as sodium hydroxide in ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone group to an alcohol.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Condensation: The compound can participate in further condensation reactions to form more complex structures, often using catalysts like p-toluenesulfonic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.

    Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their roles as enzyme inhibitors or receptor modulators.

    Chemical Synthesis: It acts as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.

    Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the propenone group may participate in covalent bonding with target proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one can be compared with other indole derivatives, such as:

    1-(1H-Indol-3-yl)ethanone: This compound lacks the morpholine ring and propenone group, making it less versatile in terms of chemical reactivity and biological activity.

    3-(1H-Indol-3-yl)propanoic acid: While it contains the indole moiety, it differs significantly in structure and properties due to the presence of a carboxylic acid group instead of the morpholine and propenone groups.

    1-(1H-Indol-3-yl)methanamine: This compound features an amine group instead of the morpholine and propenone groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-16(19)18-7-8-20-11-13(18)9-12-10-17-15-6-4-3-5-14(12)15/h2-6,10,13,17H,1,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEHVJNFNGTKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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